

An In-Depth Technical Guide to 4-Amino-3,5-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-3,5-dimethylphenol

Cat. No.: B131400

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethylphenol, with the IUPAC name **4-amino-3,5-dimethylphenol**, is a substituted aniline derivative of significant interest in the fields of medicinal chemistry and drug metabolism.^{[1][2]} This technical guide provides a comprehensive overview of its chemical properties, synthesis, metabolic relevance, and toxicological profile, tailored for professionals in research and drug development. This compound is notably recognized as a major urinary metabolite of the widely used local anesthetic, Lidocaine.^{[1][3][4]} Its formation is a key aspect of Lidocaine's pharmacokinetic profile and is implicated in some of its toxicological characteristics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **4-Amino-3,5-dimethylphenol** is essential for its synthesis, handling, and analysis. Key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-amino-3,5-dimethylphenol	[1][2]
CAS Number	3096-70-6	[4][5]
Molecular Formula	C ₈ H ₁₁ NO	[1][4][5]
Molecular Weight	137.18 g/mol	[1][4]
Appearance	Brown solid	[4][5]
Melting Point	163 °C	[4]
Boiling Point	296.5 °C at 760 mmHg	[4]
Density	1.118 g/cm ³	[4]
Synonyms	4-Amino-3,5-xilenol, 3,5-Dimethyl-4-aminophenol, 4-Hydroxy-2,6-dimethylaniline	[1][4][5][6]

Synthesis of 4-Amino-3,5-dimethylphenol

There are two primary synthetic routes for the preparation of **4-Amino-3,5-dimethylphenol**, each with distinct advantages and mechanistic pathways.

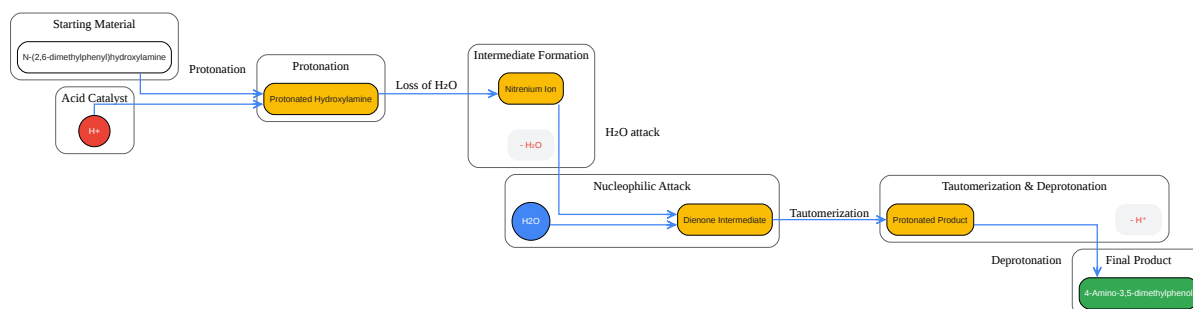
Synthesis via Bamberger Rearrangement

This method involves the acid-catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine. The Bamberger rearrangement is a classic named reaction in organic chemistry for the synthesis of p-aminophenols from N-phenylhydroxylamines.

- **Reaction Setup:** A solution of N-(2,6-dimethylphenyl)hydroxylamine is prepared in a suitable aqueous acidic medium, typically using a strong acid like perchloric acid or sulfuric acid.
- **Reaction Conditions:** The reaction mixture is stirred at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the rearrangement.
- **Work-up and Purification:** Upon completion of the reaction, the mixture is neutralized with a base (e.g., sodium bicarbonate) to precipitate the product. The crude **4-Amino-3,5-**

dimethylphenol is then collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

The mechanism of the Bamberger rearrangement is initiated by the protonation of the hydroxylamine oxygen, followed by the loss of a water molecule to form a nitrenium ion intermediate. This electrophilic intermediate is then attacked by water at the para position, leading to a dienone intermediate. Subsequent tautomerization and deprotonation yield the final 4-aminophenol product.



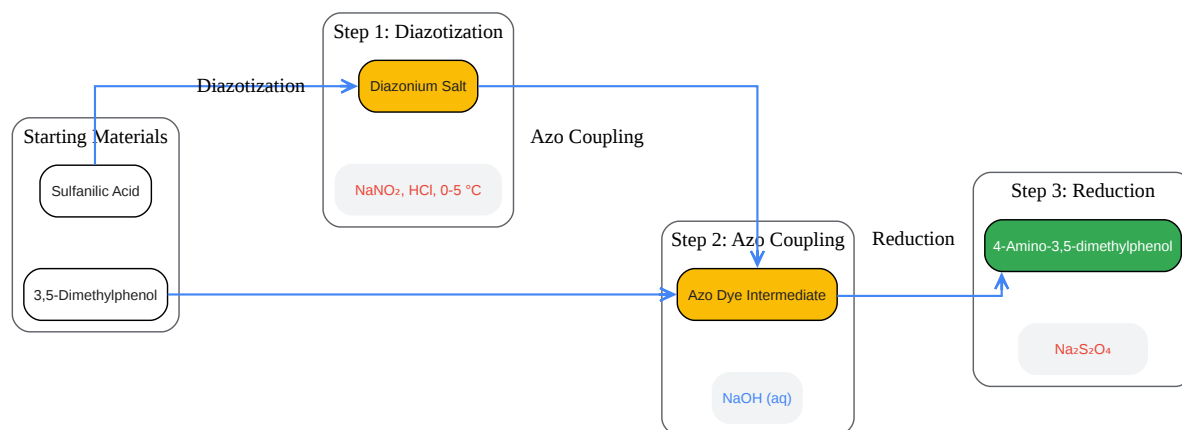
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Caption: Bamberger Rearrangement Mechanism.

Synthesis from 3,5-Dimethylphenol

An alternative and well-documented method involves a multi-step synthesis starting from 3,5-dimethylphenol. This procedure includes diazotization, coupling, and reduction steps.

- **Step 1: Diazotization of Sulfanilic Acid:** An aqueous solution of sodium sulfanilate dihydrate is treated with sodium nitrite, followed by the addition of this mixture to chilled concentrated hydrochloric acid to generate the diazonium salt (Solution A).
- **Step 2: Azo Coupling:** In a separate vessel, 3,5-dimethylphenol is dissolved in an aqueous sodium hydroxide solution. Solution A is then added dropwise to this alkaline solution of 3,5-dimethylphenol under ice-bath conditions to facilitate the azo coupling reaction.
- **Step 3: Reduction:** The resulting azo dye is then reduced. The reaction mixture is heated, and sodium dithionite is added in portions until the characteristic color of the azo compound disappears.
- **Step 4: Isolation and Purification:** Upon cooling, the product, **4-Amino-3,5-dimethylphenol**, precipitates out of the solution. The solid is collected by filtration, washed with water, and dried. Recrystallization can be performed for further purification. A yield of approximately 72% has been reported for this method.^[4]



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Caption: Synthesis from 3,5-Dimethylphenol.

Spectroscopic Data

While detailed spectra are best obtained from dedicated analytical services, the following table summarizes expected spectroscopic characteristics based on the structure of **4-Amino-3,5-dimethylphenol** and data from similar compounds.

Technique	Expected Features
^1H NMR	Signals corresponding to aromatic protons, methyl protons, amine protons, and hydroxyl proton. The aromatic protons would appear as a singlet due to symmetry.
^{13}C NMR	Resonances for aromatic carbons (quaternary and protonated), and methyl carbons. The chemical shifts would be influenced by the electron-donating effects of the amino, hydroxyl, and methyl groups.
FT-IR (cm^{-1})	Characteristic absorption bands for O-H and N-H stretching (typically in the $3200\text{-}3600\text{ cm}^{-1}$ region), C-H stretching (aromatic and aliphatic), C=C aromatic stretching, and C-N and C-O stretching.
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the molecular weight of 137.18 g/mol . Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the aromatic ring.

Metabolic Fate and Biological Relevance

4-Amino-3,5-dimethylphenol is a significant metabolite of Lidocaine, a widely used amide-type local anesthetic and antiarrhythmic drug.[1] Understanding its formation and subsequent effects is crucial for assessing the safety and efficacy of Lidocaine.

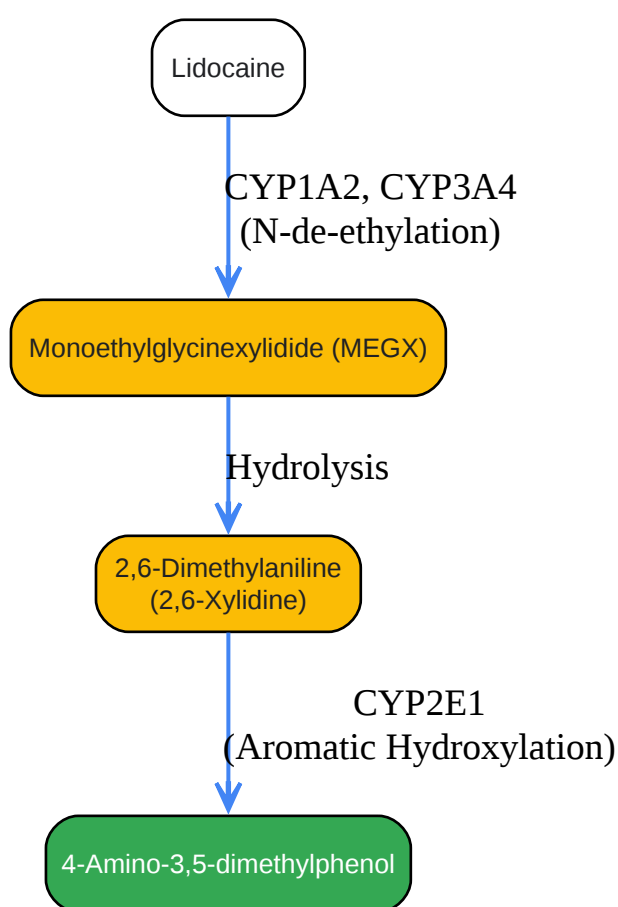
Metabolic Pathway of Lidocaine

The biotransformation of Lidocaine to **4-Amino-3,5-dimethylphenol** primarily occurs in the liver and involves a series of enzymatic reactions.

- N-de-ethylation: The initial and major metabolic pathway of Lidocaine is the oxidative N-de-ethylation of the tertiary amine, catalyzed predominantly by cytochrome P450 (CYP)

isoforms CYP1A2 and CYP3A4.[1] This step yields monoethylglycinexylidide (MEGX), which is pharmacologically active.

- Further Metabolism: MEGX can undergo further N-de-ethylation to form glycinexylidide (GX). Both Lidocaine and MEGX can be hydrolyzed to form 2,6-dimethylaniline (also known as 2,6-xylidine).
- Aromatic Hydroxylation: 2,6-dimethylaniline is then hydroxylated at the para-position by CYP2E1 to form 4-hydroxy-2,6-dimethylaniline, which is **4-Amino-3,5-dimethylphenol**.[1]



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Caption: Lidocaine Metabolic Pathway.

Biological Activity and Toxicology

The biological activity of **4-Amino-3,5-dimethylphenol** is intrinsically linked to its role as a metabolite.

- **Toxicity:** The precursor to **4-Amino-3,5-dimethylphenol**, 2,6-dimethylaniline, is associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[3] The formation of **4-Amino-3,5-dimethylphenol** is part of the detoxification pathway for 2,6-dimethylaniline. However, 2,6-dimethylaniline itself has been shown to be genotoxic and carcinogenic in animal studies.[3][7] The genotoxicity of 2,6-dimethylaniline and its metabolites is an area of ongoing research.[7]
- **Aquatic Toxicity:** **4-Amino-3,5-dimethylphenol** is classified as very toxic to aquatic life.[4]
- **Drug Development Implications:** For drug development professionals, the formation of this metabolite from new chemical entities with a similar structural motif to Lidocaine should be carefully evaluated. The potential for the formation of toxic metabolites like 2,6-dimethylaniline and the subsequent generation of **4-Amino-3,5-dimethylphenol** are important considerations in preclinical safety assessments.

Conclusion

4-Amino-3,5-dimethylphenol is a molecule of considerable importance, primarily due to its status as a major metabolite of Lidocaine. Its synthesis is achievable through established chemical routes, and its physicochemical properties are well-characterized. For researchers and professionals in drug development, a comprehensive understanding of its formation via cytochrome P450-mediated metabolism and its associated toxicological profile is essential for the safe and effective development of new pharmaceuticals. Further research into the specific biological activities and potential signaling pathway modulation by **4-Amino-3,5-dimethylphenol** could provide deeper insights into the pharmacology and toxicology of Lidocaine and related compounds.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Amino-3,5-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131400#iupac-name-for-4-amino-3-5-dimethylphenol]

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